molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

Cat. No. B2504983
M. Wt: 340.39
InChI Key: XPEXNZLQPDWWRS-UHFFFAOYSA-N
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Description

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline (1-AEP) is an acetylamino-substituted proline derivative that has been widely studied in scientific research due to its unique properties. 1-AEP is an important building block for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Domino Annulation in Organic Chemistry

  • L-proline catalyzes the synthesis of highly substituted thienothiopyrans with multiple stereocenters, employing a domino sequence involving enamine formation, aldol condensation, Michael addition, and cyclization. This process demonstrates the utility of proline derivatives in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Chiral NMR Solvating Agents

  • Water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups have been evaluated as chiral NMR solvating agents, providing insights into the structural and enantiomeric discrimination of phenyl- and pyridyl-containing compounds (Hagan, O'Farrell, & Wenzel, 2009).

Copper Catalyzed Coupling Reactions

  • L-proline, combined with CuI, catalyzes the coupling of aryl halides with sulfinic acid salts to synthesize aryl sulfones, showcasing proline derivatives in facilitating diverse functional group tolerance in organic synthesis (Zhu & Ma, 2005).

Synthesis of Proline Analogues

  • A novel asymmetric synthesis of unsaturated, fused bicyclic proline analogues was achieved using cyclic bis(allylsulfoximine)titanium complexes, illustrating the versatility of proline derivatives in generating structurally complex amino acids (Koep, Gais, & Raabe, 2003).

ACE Inhibitors Development

  • Analogues of ACE inhibitors incorporating 4-substituted prolines were synthesized, showing the significance of proline derivatives in the development of pharmaceutical compounds with improved potency (Krapcho et al., 1988).

Three-Component Domino Reactions

  • L-proline-catalyzed three-component domino reactions were used to synthesize 5,6-disubstituted 3-thiomorpholinones, demonstrating the application of proline derivatives in constructing molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2011).

Multicomponent Synthesis of Medicinally Privileged Compounds

  • A multicomponent synthesis protocol was developed for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the use of proline derivatives in environmentally friendly and efficient synthesis of medicinal compounds (Pandit et al., 2016).

properties

IUPAC Name

1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEXNZLQPDWWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

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